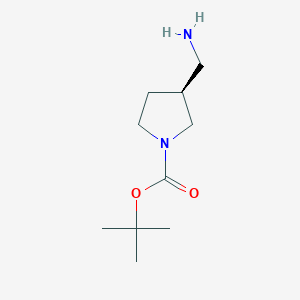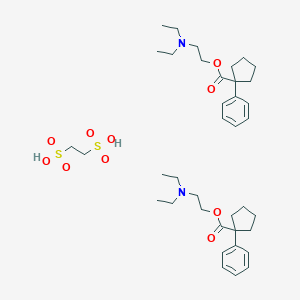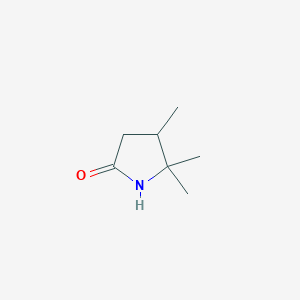
N-Methacryloyl-2-methylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methacryloyl-2-methylalanine (NMMA) is a synthetic amino acid analogue that has been used extensively in various scientific research applications. NMMA has been used as a tool for elucidating biochemical and physiological effects of various compounds and as a reagent for the synthesis of new compounds.
Applications De Recherche Scientifique
N-Methacryloyl-2-methylalanine has been used in a variety of scientific research applications, including the study of protein structure and function, enzyme activity, and the development of new drugs and therapeutics. N-Methacryloyl-2-methylalanine has also been used to study the effects of various compounds on cells and tissues, as well as to study the mechanisms of action of various drugs.
Mécanisme D'action
N-Methacryloyl-2-methylalanine acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-Methacryloyl-2-methylalanine binds to the active site of the enzyme and prevents it from breaking down acetylcholine, resulting in increased levels of acetylcholine in the body.
Biochemical and Physiological Effects
The increased levels of acetylcholine resulting from N-Methacryloyl-2-methylalanine’s inhibition of acetylcholinesterase have been shown to have a variety of biochemical and physiological effects. These effects include increased levels of alertness and focus, improved memory and cognitive function, increased muscle strength and endurance, and improved coordination and balance.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methacryloyl-2-methylalanine has several advantages for use in laboratory experiments. Its relatively simple synthesis process makes it easy to obtain and use. Additionally, its ability to inhibit acetylcholinesterase makes it useful for studying the effects of various compounds on cells and tissues. However, N-Methacryloyl-2-methylalanine also has some limitations, such as its short half-life and potential toxicity.
Orientations Futures
There are a variety of potential future directions for N-Methacryloyl-2-methylalanine research. These include exploring the use of N-Methacryloyl-2-methylalanine as a tool for identifying new drug targets and therapeutic agents, as well as studying its potential applications in the treatment of neurological disorders. Additionally, N-Methacryloyl-2-methylalanine could be used to study the effects of various compounds on the central nervous system, as well as its potential use as an imaging agent. Finally, N-Methacryloyl-2-methylalanine could be used to study the effects of various compounds on the immune system and to develop new treatments for autoimmune disorders.
Méthodes De Synthèse
N-Methacryloyl-2-methylalanine is synthesized through a three-step reaction process that begins with the reaction of N-methacryloylglycine with formaldehyde and is followed by the addition of sodium methoxide. The final step involves the addition of methylalanine to the reaction mixture. The synthesis of N-Methacryloyl-2-methylalanine is relatively simple and can be completed in a single day.
Propriétés
IUPAC Name |
2-methyl-2-(2-methylprop-2-enoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)6(10)9-8(3,4)7(11)12/h1H2,2-4H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFZVTZBHCHYGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549733 |
Source


|
| Record name | 2-Methyl-N-(2-methylacryloyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methacryloyl-2-methylalanine | |
CAS RN |
15926-21-3 |
Source


|
| Record name | 2-Methyl-N-(2-methyl-1-oxo-2-propen-1-yl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15926-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-(2-methylacryloyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)



